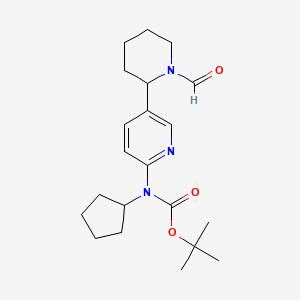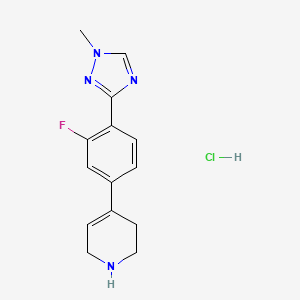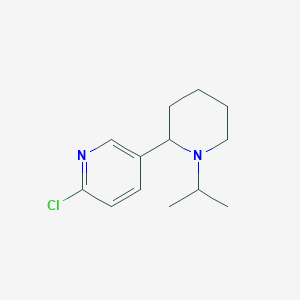![molecular formula C21H23N3O6 B11825229 tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)
tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxycarbonyl-protected amino group, a cyano group, and a tetrahydrobenzo[d]oxazole ring, making it a versatile molecule for synthetic and medicinal chemistry.
Méthodes De Préparation
The synthesis of tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the benzyloxycarbonyl-protected amino group: This is achieved by reacting the appropriate amine with benzyloxycarbonyl chloride in the presence of a base.
Cyclization to form the tetrahydrobenzo[d]oxazole ring: This step involves the reaction of the intermediate with a suitable reagent to form the oxazole ring.
Introduction of the cyano group: This can be done through nucleophilic substitution or other suitable methods.
Final esterification: The tert-butyl ester is introduced in the final step to complete the synthesis.
Analyse Des Réactions Chimiques
tert-Butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The benzyloxycarbonyl-protected amino group can undergo substitution reactions to introduce different substituents.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases or acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical assays.
Industrial Applications: The compound’s unique structure makes it suitable for use in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl-protected amino group can interact with active sites, while the cyano group and oxazole ring contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate include:
tert-Butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate: Lacks the cyano group, which may affect its reactivity and applications.
This compound: Similar structure but with different substituents on the oxazole ring, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H23N3O6 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
tert-butyl (3aR,4S)-6-cyano-2-oxo-4-(phenylmethoxycarbonylamino)-3a,4,5,6-tetrahydro-1,3-benzoxazole-3-carboxylate |
InChI |
InChI=1S/C21H23N3O6/c1-21(2,3)30-20(27)24-17-15(9-14(11-22)10-16(17)29-19(24)26)23-18(25)28-12-13-7-5-4-6-8-13/h4-8,10,14-15,17H,9,12H2,1-3H3,(H,23,25)/t14?,15-,17+/m0/s1 |
Clé InChI |
QDQQTWHYAOGPRU-IGGKNEPZSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[C@@H]2[C@H](CC(C=C2OC1=O)C#N)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1C2C(CC(C=C2OC1=O)C#N)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B11825148.png)

![2-Bromo-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B11825166.png)

![3-(4-Nitrobenzenesulfonyl)-5-phenyl-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825178.png)







![tert-butyl(((3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)dimethylsilane](/img/structure/B11825250.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)
